3,4,5-trimethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Trimethoxybenzoyl Chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Amidation Reaction: The resulting trimethoxybenzoyl chloride is then reacted with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine under basic conditions to form the desired benzamide.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: This includes controlling temperature, solvent choice, and reaction time to maximize yield and purity.
Purification Techniques: Techniques such as recrystallization or column chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . It may also interact with other molecular targets such as enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.
3,4,5-trimethoxyphenethylamine: Known for its psychoactive properties.
Uniqueness
3,4,5-trimethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to the presence of both the trimethoxyphenyl and thiazole moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H20N2O4S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C16H20N2O4S/c1-10-18-12(9-23-10)5-6-17-16(19)11-7-13(20-2)15(22-4)14(8-11)21-3/h7-9H,5-6H2,1-4H3,(H,17,19) |
InChI Key |
REOQBICYFQZDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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